molecular formula C11H11F3O2 B577802 Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate CAS No. 1261553-60-9

Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate

Cat. No.: B577802
CAS No.: 1261553-60-9
M. Wt: 232.202
InChI Key: QNYCASKFLHIXOY-UHFFFAOYSA-N
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Safety and Hazards

While specific safety and hazard information for Methyl 4-methyl-3-trifluoromethylphenylacetate is not available, similar compounds are known to pose certain risks. For instance, they may cause eye irritation and drowsiness or dizziness . It’s important to handle such compounds with appropriate safety measures.

Mechanism of Action

Mode of Action

The mode of action of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate is currently unknown due to the lack of specific information available . The compound’s interaction with its targets and any resulting changes would depend on the nature of the target, which is yet to be identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its target.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate can be synthesized through various synthetic routes. One common method involves the esterification of 4-methyl-3-trifluoromethylphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

methyl 2-[4-methyl-3-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7-3-4-8(6-10(15)16-2)5-9(7)11(12,13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYCASKFLHIXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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